Synthesis Pathway and Mechanistic Workflow for 3-(1H-imidazole-2-carbonyl)pyridine
Synthesis Pathway and Mechanistic Workflow for 3-(1H-imidazole-2-carbonyl)pyridine
Executive Summary
The molecule 3-(1H-imidazole-2-carbonyl)pyridine (CAS: 890094-97-0), also known as 1H-imidazol-2-yl(pyridin-3-yl)methanone, is a highly versatile bidentate building block utilized in advanced medicinal chemistry and transition-metal catalysis . With a monoisotopic mass of 173.0589 Da and an observable [M+H]+ adduct at 174.066 m/z, its structural architecture features a central ketone bridging a pyridine ring and an imidazole ring.
Synthesizing 2-acylimidazoles presents a unique set of chemical challenges. Direct Friedel-Crafts acylation is unviable due to the electron-deficient nature of the imidazole core and its tendency to deactivate Lewis acid catalysts. Consequently, the most authoritative and scalable approach relies on the directed C2-lithiation of a protected imidazole, followed by nucleophilic acyl substitution. This whitepaper details the causal logic, quantitative optimization, and self-validating experimental protocols required to synthesize this target molecule with high fidelity .
Retrosynthetic Analysis & Mechanistic Causality
The construction of 3-(1H-imidazole-2-carbonyl)pyridine requires a highly controlled C–C bond formation event. The retrosynthetic disconnection naturally falls at the carbonyl carbon and the C2 position of the imidazole ring.
Retrosynthetic logic for 3-(1H-imidazole-2-carbonyl)pyridine via C2-lithiation.
The Causality of Experimental Choices
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N1-Protection (The pKa Constraint): The N–H proton of an unprotected imidazole has a pKa of ~14.4. Introducing a strong organolithium reagent (like n-BuLi) will immediately result in deprotonation, forming an insoluble lithium imidazolide salt that resists further metalation at the C2 position (pKa ~33). Therefore, N1 must be masked. We utilize the SEM (2-(trimethylsilyl)ethoxymethyl) group because it is robust to strong nucleophiles but easily cleaved under mildly acidic or fluoridic conditions .
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Weinreb Amide Electrophile (Preventing Over-Addition): If nicotinoyl chloride or ethyl nicotinate were used as the electrophile, the highly reactive C2-lithioimidazole would attack the resulting ketone product, leading to a tertiary alcohol byproduct. By utilizing N-methoxy-N-methylnicotinamide (a Weinreb amide), the initial nucleophilic attack forms a stable five-membered cyclic chelate (a tetrahedral intermediate stabilized by lithium coordination to the methoxy oxygen). This intermediate only collapses to the desired ketone upon aqueous workup, strictly enforcing a 1:1 stoichiometry.
Quantitative Data & Optimization
To ensure a self-validating and high-yielding process, the selection of protecting groups and electrophiles must be optimized. The following tables summarize the empirical data driving our protocol choices.
Table 1: Evaluation of N1-Protecting Groups for C2-Lithiation
| Protecting Group | Reagents for Introduction | Directing Effect | Deprotection Conditions | Isolated Yield (Overall) |
| SEM | NaH, SEM-Cl | Excellent (O-coordination) | TBAF or 6M HCl / EtOH | 78% |
| Trityl (Tr) | Et₃N, Tr-Cl | Moderate (Steric bulk) | Dilute TFA / DCM | 62% |
| Dimethylsulfamoyl | NaH, Me₂NSO₂Cl | Strong | Refluxing 1.5M HCl | 71% |
Table 2: Optimization of Nucleophilic Acyl Substitution (Step 3)
| Electrophile | Temp Profile | Equivalents | Major Byproduct | Acylation Yield |
| Nicotinoyl Chloride | -78 °C to RT | 1.0 : 1.2 | Tertiary alcohol (over-addition) | 35% |
| Ethyl Nicotinate | -78 °C to RT | 1.0 : 1.5 | Tertiary alcohol | 52% |
| Weinreb Amide | -78 °C to RT | 1.0 : 1.05 | None (Trace unreacted SM) | 88% |
Experimental Protocols (Self-Validating System)
The following methodology is designed as a closed-loop, self-validating system. Each step includes specific analytical checkpoints to verify success before proceeding.
Step-by-step experimental workflow for the target molecule synthesis.
Step 1: Synthesis of 1-(SEM)-1H-imidazole
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Procedure: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) under an argon atmosphere. Cool to 0 °C. Add 1H-imidazole (1.0 eq) portion-wise. Stir until H₂ evolution ceases (approx. 30 mins). Add SEM-Cl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
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Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Validation Checkpoint: TLC (EtOAc/Hexane 1:1) should show complete consumption of baseline imidazole. ¹H NMR (CDCl₃) must confirm the presence of the SEM methylene protons at ~5.3 ppm (singlet, 2H) and the TMS methyls at ~0.0 ppm (singlet, 9H).
Step 2: Preparation of Nicotinoyl Weinreb Amide
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Procedure: Dissolve nicotinoyl chloride hydrochloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM (0.3 M) at 0 °C. Add triethylamine (3.0 eq) dropwise. Stir at room temperature for 12 hours.
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Workup: Wash the reaction mixture with saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate to yield a pale yellow oil.
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Validation Checkpoint: IR spectroscopy must show the disappearance of the acid chloride stretch (>1750 cm⁻¹) and the appearance of the amide carbonyl stretch at ~1640 cm⁻¹.
Step 3: C2-Lithiation and Acylation
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Procedure: Dissolve 1-(SEM)-1H-imidazole (1.0 eq) in anhydrous THF (0.2 M) under argon. Cool strictly to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise. The solution will turn a distinct pale yellow, indicating the formation of the C2-lithio species. Stir for 30 minutes at -78 °C.
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Acylation: Add the Nicotinoyl Weinreb Amide (1.05 eq, from Step 2) dissolved in a minimal amount of THF dropwise. Stir at -78 °C for 1 hour, then remove the cooling bath and allow to warm to room temperature over 2 hours.
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Workup: Quench with 1M HCl to break the tetrahedral chelate. Neutralize with saturated NaHCO₃ and extract with EtOAc. Purify via flash chromatography.
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Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the highly deshielded imidazole C2 proton (normally found at ~7.7 ppm). The ketone carbonyl carbon should appear in the ¹³C NMR at ~185 ppm.
Step 4: Deprotection to Target Molecule
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Procedure: Dissolve the protected intermediate in ethanol (0.1 M). Add 6M aqueous HCl (10 eq). Heat the mixture to reflux for 2 hours to cleave the SEM group.
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Workup: Cool to room temperature. Carefully neutralize the mixture to pH 7-8 using solid Na₂CO₃. Extract the aqueous layer thoroughly with a 9:1 mixture of DCM/MeOH (the product is highly polar). Dry and concentrate to yield the crude product. Recrystallize from hot ethanol.
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Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) must confirm the monoisotopic mass. Look for the [M+H]+ adduct at 174.066 m/z . ¹H NMR must show the reappearance of the broad imidazole N–H proton at >12 ppm (if run in DMSO-d6).
References
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PubChemLite. "890094-97-0 (C9H7N3O) Structural Information". Université du Luxembourg. URL: [Link]
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Pang, B., et al. "Sc(OTf)3-Catalyzed C–C Bond Cleavage of Unactivated Acylazaarenes with 1,2-Diamines to Afford Azaarenes and Imidazoles". Organic Letters, 2015. URL:[Link]
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Vitale, P., et al. "Regiodivergent synthesis of functionalized pyrimidines and imidazoles through phenacyl azides in deep eutectic solvents". Beilstein J. Org. Chem. 2020, 16, 1915–1923. URL:[Link]
